1,1'-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a unique organic compound characterized by its highly strained bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid formation of cyclobutane derivatives under simple and robust reaction conditions . The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated cyclopropyl derivatives.
Scientific Research Applications
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets through its highly strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi(cyclopropyl)-1-amine: A related compound with an amine group instead of nitrile groups.
1,1’-Dimethyl-1,1’-bi(cyclopropyl): A similar compound with methyl groups instead of nitrile groups.
Cyclopropyl ketones: Compounds with a cyclopropyl ring and a ketone functional group.
Uniqueness
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is unique due to its tetracarbonitrile functional groups, which provide distinct reactivity and potential applications compared to other cyclopropyl-containing compounds. The presence of multiple nitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
91055-53-7 |
---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-cyclopropylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-3-9(4-12)8(7-1-2-7)10(9,5-13)6-14/h7-8H,1-2H2 |
InChI Key |
BEYASNPXTRCZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.